(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
1-(1,3-BENZOTHIAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}PROPYLIDENE)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE is a complex organic compound that features a benzothiazole ring, an imidazole moiety, and a pyrazolone core with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}PROPYLIDENE)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and imidazole intermediates, followed by their coupling with a pyrazolone derivative. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZOTHIAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}PROPYLIDENE)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological pathways, making it a candidate for the treatment of various diseases.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}PROPYLIDENE)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through these interactions, leading to changes in cellular function or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, imidazole-containing molecules, and pyrazolone-based compounds. These compounds share structural features with 1-(1,3-BENZOTHIAZOL-2-YL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}PROPYLIDENE)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE and may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which may confer distinct chemical reactivity and biological activity. Its trifluoromethyl group, in particular, can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17F3N6OS |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[C-ethyl-N-[2-(1H-imidazol-5-yl)ethyl]carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H17F3N6OS/c1-2-12(24-8-7-11-9-23-10-25-11)15-16(19(20,21)22)27-28(17(15)29)18-26-13-5-3-4-6-14(13)30-18/h3-6,9-10,27H,2,7-8H2,1H3,(H,23,25) |
InChI Key |
CFLXOWGSXDUOJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NCCC1=CN=CN1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Origin of Product |
United States |
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